molecular formula C9H19N3O B13792935 N,4-Diethylpiperazine-2-carboxamide CAS No. 57493-35-3

N,4-Diethylpiperazine-2-carboxamide

Cat. No.: B13792935
CAS No.: 57493-35-3
M. Wt: 185.27 g/mol
InChI Key: XRABAZLYOAJLPT-UHFFFAOYSA-N
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Description

N,4-Diethylpiperazine-2-carboxamide is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Diethylpiperazine-2-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves automated flow preparation methods. This approach integrates enabling methods for the continuous synthesis of the compound, ensuring consistency and scalability . The use of advanced reactors and precise control of reaction parameters are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N,4-Diethylpiperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of N,4-Diethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Diethylpiperazine-2-carboxamide stands out due to its unique structural features and potential applications. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactions, and applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.

Properties

CAS No.

57493-35-3

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,4-diethylpiperazine-2-carboxamide

InChI

InChI=1S/C9H19N3O/c1-3-10-9(13)8-7-12(4-2)6-5-11-8/h8,11H,3-7H2,1-2H3,(H,10,13)

InChI Key

XRABAZLYOAJLPT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CN(CCN1)CC

Origin of Product

United States

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